molecular formula C6H12ClNO B1378068 (R)-2-Acetyl-pyrrolidine hydrochloride CAS No. 1373232-21-3

(R)-2-Acetyl-pyrrolidine hydrochloride

Cat. No. B1378068
M. Wt: 149.62 g/mol
InChI Key: VNSSFNJTIIFRGD-FYZOBXCZSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography and NMR spectroscopy are often used.


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties such as solubility, melting point, boiling point, density, molar mass, and specific heat capacity. The compound’s chemical properties might include its acidity or basicity, reactivity with other substances, and types of chemical reactions it undergoes .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, a nitrogen heterocycle, is extensively used in medicinal chemistry due to its saturated scaffold that allows for efficient exploration of pharmacophore space, contributes to stereochemistry, and offers increased three-dimensional coverage. This versatility has led to the development of bioactive molecules with target selectivity, including various derivatives like pyrrolizines and prolinol. The stereogenicity of pyrrolidine rings plays a crucial role in the biological profile of drug candidates, as different stereoisomers can bind differently to enantioselective proteins (Li Petri et al., 2021).

Advances in Matrix Metalloproteinase Inhibitors

Pyrrolidine-based compounds, including sulfonamide derivatives and proline-containing peptidomimetics, have been developed as matrix metalloproteinase (MMP) inhibitors. These inhibitors show potential therapeutic applications in treating neoplastic, rheumatic, and cardiovascular diseases due to their low nanomolar activity for certain MMP subclasses, highlighting the pyrrolidine scaffold's efficacy (Cheng et al., 2008).

Synthesis and Pharmacological Activities of Piracetam Derivatives

Piracetam, a derivative of γ-aminobutyric acid, is recognized for its nootropic effects. Being a cyclic compound, its structure is related to pyrrolidine, indicating the role of pyrrolidine derivatives in enhancing brain metabolism, learning, and memory. This review highlights the significance of pyrrolidine derivatives in treating CNS disorders and their promising pharmacological effects (Dhama et al., 2021).

Medicinal Importance of Pyridine Derivatives

Pyridine derivatives, closely related to pyrrolidine compounds due to their heterocyclic nature, demonstrate a wide range of biological activities, including anticancer, antibacterial, and antifungal effects. This review underscores the versatility of pyridine and its derivatives in medicinal chemistry, suggesting potential overlaps with pyrrolidine derivatives in drug development applications (Altaf et al., 2015).

Safety And Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity information, safety precautions, first-aid measures, and proper disposal methods .

Future Directions

This could involve potential applications of the compound, areas of research interest, and how it could be modified to improve its properties or develop new products .

properties

IUPAC Name

1-[(2R)-pyrrolidin-2-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-5(8)6-3-2-4-7-6;/h6-7H,2-4H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSSFNJTIIFRGD-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Acetyl-pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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